molecular formula C21H27NO3 B2821289 METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE CAS No. 347840-77-1

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE

Cat. No.: B2821289
CAS No.: 347840-77-1
M. Wt: 341.451
InChI Key: HYDKQMQUYFELJY-UHFFFAOYSA-N
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Description

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is a complex organic compound that features a unique adamantane core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The adamantane structure is known for its stability and rigidity, which can impart desirable properties to the compounds it is part of.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE typically involves multiple steps. One common method starts with the preparation of the adamantane core, followed by functionalization to introduce the ester and amide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the molecule or alter its properties.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s reactivity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents or nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its stability and unique structure make it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or rigidity.

Mechanism of Action

The mechanism by which METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE exerts its effects is largely dependent on its interaction with molecular targets. The adamantane core can interact with various biological molecules, potentially altering their function or stability. The ester and amide groups can also participate in hydrogen bonding or other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: These compounds share the adamantane core and may have similar stability and rigidity.

    Methyl esters: Compounds with similar ester groups can have comparable reactivity and solubility.

    Amides: Other amide-containing compounds may exhibit similar hydrogen bonding capabilities.

Uniqueness

METHYL 2-(ADAMANTAN-1-YL)-2-[(4-METHYLPHENYL)FORMAMIDO]ACETATE is unique due to the combination of its adamantane core with the specific ester and amide functional groups. This combination imparts a distinct set of properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(1-adamantyl)-2-[(4-methylbenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c1-13-3-5-17(6-4-13)19(23)22-18(20(24)25-2)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,14-16,18H,7-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKQMQUYFELJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)OC)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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